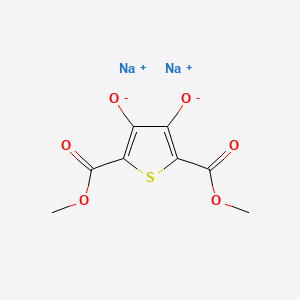
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt, also known as 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disodium salt, is a chemical compound with the empirical formula C10H10Na2O6S . It has a molecular weight of 304.23 .
Synthesis Analysis
The compound can be synthesized via the O-alkylation of disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dichloroethane over ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride .Molecular Structure Analysis
The InChI string of the compound is1S/C10H12O6S.2Na/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2;;/h11-12H,3-4H2,1-2H3;;/q;2*+1/p-2 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
The compound is involved in O-alkylation reactions . The conversions of disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and the selectivities of diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate in the O-alkylation reaction between the disodium salt and 1,2-dichloroethane have been studied .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 232.21 . The storage temperature for the compound is normal, and it should be kept in a dark place, sealed in dry .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Study on African Medicinal Spices and Vegetables
This study discusses the cytotoxic effects of various extracts from African medicinal spices and vegetables on cancer cells. It describes in vitro methods for assessing cytotoxicity and notes that these extracts can induce apoptosis, disrupt mitochondrial membrane potential, and generate reactive oxygen species in cancer cells (Kuete, Karaosmanoğlu, & Sivas, 2017).
Clinical Applications of Disodium Salts
Monosodium Glutamate Review
This study reviews the clinical reports on monosodium glutamate (MSG), highlighting its potential health effects, including obesity, diabetes, hepatotoxicity, neurotoxicity, and genotoxicity. It emphasizes the need for intensive research to understand the molecular and metabolic mechanisms related to MSG consumption (Kazmi, Fatima, Perveen, & Malik, 2017).
Innovations and Applications of Disodium Levofolinate
This review details the use of disodium levofolinate, a sodium salt of leucovorin, in cancer treatment. It highlights its compatibility with 5-fluorouracil, better solubility, and lower risk of catheter occlusion compared to calcium folinate. The study discusses the efficacy and safety profiles of this compound based on preclinical and clinical trials (Ratti et al., 2019).
Environmental and Health Safety
Carcinogenic Outcomes and Mechanisms from Exposure to Chlorophenoxy Compounds
This review assembles data to evaluate the potential association between exposure to chlorophenoxy compounds (2,4-D and MCPA) and lymphohematopoietic cancers. It concludes that the combined evidence does not support a genotoxic mode of action, and environmental exposures are not sufficient to support a causal relationship (Stackelberg, 2013).
Safety And Hazards
The compound is classified under GHS07. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .
Eigenschaften
IUPAC Name |
disodium;2,5-bis(methoxycarbonyl)thiophene-3,4-diolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S.2Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;;/h9-10H,1-2H3;;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZTXNBCHFFTO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)[O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Na2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt | |
CAS RN |
108199-25-3 |
Source


|
| Record name | 2,5-Thiophenedicarboxylic acid, 3,4-dihydroxy-, 2,5-dimethyl ester, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-(fluoromethoxy)phenyl]acetamide](/img/structure/B599437.png)

![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)